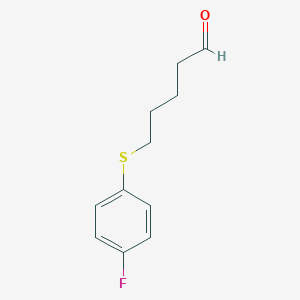

5-(4-Fluorophenyl)sulfanylpentanal

Description

5-(4-Fluorophenyl)sulfanylpentanal is an organosulfur compound featuring a linear pentanal backbone substituted at the fifth carbon with a 4-fluorophenylsulfanyl group. This compound’s structural uniqueness lies in the combination of a sulfur-based aromatic substituent and an aldehyde group, making it relevant for applications in organic synthesis, medicinal chemistry, or materials science.

Properties

IUPAC Name |

5-(4-fluorophenyl)sulfanylpentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FOS/c12-10-4-6-11(7-5-10)14-9-3-1-2-8-13/h4-8H,1-3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORISYADJQORLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1F)SCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)sulfanylpentanal involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are typically detailed in scientific literature and patents. These methods ensure the purity and yield of the compound, which are crucial for its applications.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The methods used in industrial settings are often proprietary and designed to meet regulatory standards for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)sulfanylpentanal can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

The common reagents and conditions used in these reactions depend on the desired transformation. For example:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. Each reaction pathway can yield different products, which are often characterized using analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

5-(4-Fluorophenyl)sulfanylpentanal has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis pathways.

Biology: It may be used in biological assays to study its effects on cellular processes and pathways.

Medicine: It could have potential therapeutic applications, depending on its biological activity and mechanism of action.

Industry: It may be used in the production of materials, pharmaceuticals, or other industrial products.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)sulfanylpentanal involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, which are studied to understand its potential applications in medicine and biology. The exact molecular targets and pathways involved are typically identified through experimental studies and computational modeling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on fluorophenyl-containing pyrazoline derivatives (e.g., carbaldehydes and ketones) and crystallographic refinement methods (SHELX programs) . While these compounds differ in backbone structure from 5-(4-fluorophenyl)sulfanylpentanal, they share critical substituent-based features (e.g., fluorophenyl groups) that allow indirect comparisons.

Substituent Effects on Physical and Electronic Properties

4-Fluorophenyl Group : In pyrazoline derivatives (e.g., compounds 1–4 in ), the 4-fluorophenyl group contributes to crystallinity and stability. For instance:

- Compound 2 (5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde) has a melting point (m.p.) of 99–101°C, while compound 3 (chlorophenyl analog) melts at 110–112°C . This suggests halogen substituents (Br, Cl) on phenyl groups elevate m.p. compared to fluorine, likely due to increased molecular weight and van der Waals interactions.

- The fluorophenyl group’s electron-withdrawing nature may polarize adjacent bonds, as seen in crystallographic analyses of pyrazolines, where C–F bond lengths (~1.35 Å) and planarity influence packing .

- Sulfanyl vs. This contrasts with the carbaldehyde group in pyrazolines (e.g., compound 1), where the aldehyde’s polarity dominates reactivity .

Crystallographic and Structural Insights

- SHELX Refinement : The crystal structures of fluorophenyl-pyrazolines () were resolved using SHELXL , highlighting bond angles and torsion angles critical for stability. For example, dihedral angles between fluorophenyl and pyrazoline rings range from 5–15°, favoring π-π stacking .

- Comparative Geometry : While this compound’s structure is uncharacterized in the evidence, its aliphatic chain and sulfur linkage would likely result in greater conformational flexibility compared to rigid pyrazoline backbones.

Data Tables

Table 1: Physical Properties of Fluorophenyl-Containing Compounds (from )

| Compound | Substituent | Melting Point (°C) | Yield (%) | C% (Found/Cald) | H% (Found/Cald) | N% (Found/Cald) |

|---|---|---|---|---|---|---|

| Compound 2 | 4-Bromophenyl | 99–101 | 78 | 55.32/55.35 | 3.50/3.48 | 8.03/8.07 |

| Compound 3 | 4-Chlorophenyl | 110–112 | 72 | 64.42/64.46 | 4.49/4.45 | 8.80/8.84 |

Table 2: Functional Group Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.